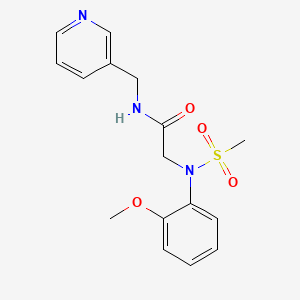

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide

Description

This compound features a central acetamide backbone with two distinct substituents:

- Aniline-derived moiety: A 2-methoxy-N-methylsulfonylanilino group, which introduces both electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) effects.

However, direct pharmacological data for this compound are absent in the provided evidence, necessitating extrapolation from analogues.

Properties

IUPAC Name |

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-23-15-8-4-3-7-14(15)19(24(2,21)22)12-16(20)18-11-13-6-5-9-17-10-13/h3-10H,11-12H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQHRODOLFRAES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:

Formation of the aniline derivative: This step might involve the reaction of aniline with methoxy and methylsulfonyl reagents under controlled conditions.

Coupling with pyridine: The aniline derivative is then coupled with a pyridine derivative, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Acetylation: The final step involves the acetylation of the coupled product to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methylsulfonyl groups.

Reduction: Reduction reactions could target the nitro group if present or reduce the sulfonyl group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide could have various applications:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Possible therapeutic applications, such as in the development of new drugs.

Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Pyridazin-3(2H)-one Derivatives (FPR Agonists)

Example Compounds :

N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

Structural Similarities :

- Acetamide linkage.

- Aromatic substituents (methoxybenzyl, bromophenyl).

Key Differences :

- Core structure: Pyridazinone vs. pyridine in the target compound.

- Receptor Specificity: These derivatives act as mixed FPR1/FPR2 ligands or specific FPR2 agonists, activating calcium mobilization and chemotaxis in neutrophils . The target compound’s pyridine ring and methylsulfonylanilino group may alter receptor binding compared to the pyridazinone core.

Activity Implications :

- Methoxy positional isomers (3- vs. 4-methoxybenzyl) modulate FPR selectivity. The target compound’s 2-methoxy group may similarly fine-tune receptor interactions.

Pyridine-Based Acetamides

Example Compounds :

Structural Similarities :

- Acetamide backbone.

- Pyridine ring substitution.

Key Differences :

- Substituents : Hydroxyl and iodo groups vs. methoxy and methylsulfonyl groups in the target compound.

- The target’s methylsulfonyl group may improve metabolic stability via electron withdrawal.

Functional Impact :

Sulfanylethyl and Dimethoxy-Substituted Analogues

Example Compound: N-[2-(4-Chlorophenyl)sulfanylethyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide

Structural Similarities :

- Methylsulfonylanilino group.

- Acetamide core.

Key Differences :

- Sulfanylethyl vs.

- Substituent Pattern : 3,4-Dimethoxy (electron-donating) vs. 2-methoxy (moderate steric hindrance) in the target compound.

Activity Implications :

- Dimethoxy groups may enhance lipophilicity, favoring blood-brain barrier penetration. The target’s single methoxy group balances polarity and steric effects.

Triazolylsulfanyl-Substituted Acetamide

Example Compound: 2-[(4-Amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide

Structural Similarities :

- Acetamide framework.

- Pyridine ring presence.

Key Differences :

- Triazole Ring : Introduces hydrogen-bonding sites (amine groups) and rigidity.

Functional Impact :

- The triazole’s nitrogen-rich structure may enhance binding to metalloenzymes or nucleic acids, diverging from the target’s sulfonamide-aniline interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.